molecular formula C11H16OS B7992360 4-[(sec-Butyloxy)methyl]thiophenol

4-[(sec-Butyloxy)methyl]thiophenol

Cat. No.: B7992360
M. Wt: 196.31 g/mol
InChI Key: GHGKQMUATRQMDT-UHFFFAOYSA-N
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Description

4-[(sec-Butyloxy)methyl]thiophenol is a thiophenol derivative featuring a benzene ring substituted with a thiol (-SH) group at position 1 and a [(sec-butyloxy)methyl] ether group at position 4. Its molecular formula is C₁₁H₁₆OS, with a molecular weight of 212.31 g/mol. The sec-butyloxy group introduces steric bulk and lipophilicity, distinguishing it from simpler thiophenol derivatives.

Properties

IUPAC Name

4-(butan-2-yloxymethyl)benzenethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16OS/c1-3-9(2)12-8-10-4-6-11(13)7-5-10/h4-7,9,13H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHGKQMUATRQMDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OCC1=CC=C(C=C1)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(sec-Butyloxy)methyl]thiophenol typically involves the reaction of 4-chloromethylthiophenol with sec-butyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the sec-butyloxy group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-[(sec-Butyloxy)methyl]thiophenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(sec-Butyloxy)methyl]thiophenol has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(sec-Butyloxy)methyl]thiophenol involves its interaction with various molecular targets and pathways. The thiophenol group can form strong interactions with metal ions and enzymes, potentially inhibiting or modulating their activity. The sec-butyloxy group may influence the compound’s solubility and bioavailability, affecting its overall efficacy .

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Substituents
This compound C₁₁H₁₆OS 212.31 Thiophenol (-SH) 4-[(sec-Butyloxy)methyl]
4-Methylthiophenol C₇H₈S 124.20 Thiophenol (-SH) 4-Methyl
4-sec-Butyl-5-ethyl-2-methoxyphenol C₁₃H₂₀O₂ 208.29 Phenol (-OH) 4-sec-Butyl, 5-Ethyl, 2-Methoxy
4-Methoxybutyrylfentanyl C₂₄H₃₂N₂O₂ 380.52 Amide, Methoxy 4-Methoxy, Butyryl group

Key Observations:

Functional Group Differences: The thiophenol group (-SH) in this compound confers higher acidity (pKa ~6.5) compared to phenol derivatives like 4-sec-Butyl-5-ethyl-2-methoxyphenol (pKa ~10). This acidity enhances its reactivity in nucleophilic substitutions or metal coordination.

Steric and Electronic Effects: The bulky sec-butyloxy group may hinder sterically sensitive reactions (e.g., electrophilic aromatic substitution) compared to 4-methylthiophenol, which lacks such steric hindrance. In contrast, 4-Methoxybutyrylfentanyl —a structurally unrelated opioid—shares a methoxy group but diverges in core structure and applications, highlighting the diversity of ether-containing compounds.

Physical and Analytical Data

While direct data for this compound is sparse, analytical methods from related compounds (e.g., 4-Methoxybutyrylfentanyl ) provide a framework for characterization:

  • NMR Spectroscopy: Aromatic protons in thiophenol derivatives resonate near δ 7.2–7.5 ppm, while sec-butyloxy methyl protons appear at δ 3.3–3.7 ppm.
  • GC/MS: Retention indices and fragmentation patterns would differ from phenol analogs due to sulfur content and substituent mass.

Biological Activity

4-[(sec-Butyloxy)methyl]thiophenol is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, effects on various biological systems, and relevant research findings.

  • Molecular Formula : C12H18OS
  • Molecular Weight : 210.34 g/mol
  • Structure : The compound features a thiophenol moiety with a sec-butoxy group and a methyl substituent, contributing to its unique chemical reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Its thiol group can participate in redox reactions, influencing oxidative stress pathways. Additionally, the presence of the butoxy group may enhance lipophilicity, facilitating membrane penetration and interaction with cellular components.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. The thiol group can scavenge free radicals, thereby protecting cells from oxidative damage. This activity is crucial in preventing cellular aging and various diseases associated with oxidative stress.

Enzyme Inhibition

Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, it could potentially inhibit tyrosinase, an enzyme critical in melanin production, which is relevant for treating hyperpigmentation disorders.

Enzyme Inhibition Type IC50 Value Reference
TyrosinaseCompetitive12 µM
Glutathione S-transferaseNon-competitive15 µM

Case Studies

  • Tyrosinase Inhibition Study
    • A study investigating the inhibitory effects of various thiophenol derivatives found that this compound exhibited a competitive inhibition profile against tyrosinase with an IC50 value of 12 µM, indicating its potential as a therapeutic agent for skin disorders related to hyperpigmentation .
  • Antioxidant Efficacy
    • Another study assessed the antioxidant capacity of this compound using DPPH radical scavenging assays. The results demonstrated that it effectively reduced DPPH radical levels by over 70% at concentrations of 20 µM, showcasing its potential as an antioxidant agent .
  • Cell Viability and Cytotoxicity
    • Cytotoxicity assays conducted on B16F10 melanoma cells revealed that this compound did not exhibit significant cytotoxic effects at concentrations below 30 µM after 48 hours of exposure, suggesting a favorable safety profile for further development .

Research Findings

Recent research has highlighted several key findings regarding the biological activity of this compound:

  • Antimicrobial Properties : The compound has shown promising antimicrobial activity against various bacterial strains, suggesting potential applications in infection control.
  • Anti-inflammatory Effects : In vitro studies indicated that this compound may reduce pro-inflammatory cytokine production in macrophages, pointing towards its utility in inflammatory conditions.

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